![molecular formula C27H26FN3O3 B3019134 1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one CAS No. 1018125-11-5](/img/structure/B3019134.png)
1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a heterocyclic molecule that likely exhibits a complex structure with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as benzimidazole derivatives and fluorophenyl groups, have been investigated for various properties and activities, including anticancer potential and photochromic behavior .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with careful selection of starting materials and reaction conditions. For instance, the synthesis of benzimidazole derivatives can be achieved by condensation reactions, as demonstrated in the synthesis of photochromic benzimidazol[1,2a]pyrrolidin-2-ones . Similarly, the synthesis of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives involves the reaction of a thiazolopyrimidine with substituted aldehydes . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray crystallography and spectroscopic methods including FT-IR, NMR, and Mass spectroscopy . For example, the structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural insights are crucial for understanding the molecular interactions and properties of the compound.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the presence of various functional groups. For instance, the presence of a fluorophenyl group can affect the electronic properties of the molecule and its interactions with biological targets . The chemical transformations of benzimidazole derivatives, such as alkylation and condensation with aldehydes or ketones, can lead to a variety of products with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's potential application as a pharmaceutical agent. The photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones, for example, suggest potential applications in materials science . Additionally, the study of structure-activity relationships (SAR) can provide insights into the anticancer activity of related compounds, as seen in the SAR study of thiazolopyrimidine derivatives .
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-18-6-12-23(13-7-18)34-17-22(32)16-31-25-5-3-2-4-24(25)29-27(31)19-14-26(33)30(15-19)21-10-8-20(28)9-11-21/h2-13,19,22,32H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHTYXSALUDUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.